7-Phenyl-1,4-diazepan-5-one
Description
Overview of Diazepine (B8756704) Derivatives in Medicinal Chemistry
Diazepines are a class of seven-membered heterocyclic compounds containing two nitrogen atoms. ontosight.ai They are of significant interest in medicinal chemistry due to their wide array of biological activities. benthamscience.comresearchgate.net The benzodiazepine (B76468) subgroup, which features a benzene (B151609) ring fused to a diazepine ring, is particularly well-known and includes widely used drugs that treat anxiety and other conditions. ontosight.aitandfonline.com
The versatility of the diazepine scaffold has led to the development of compounds with a broad spectrum of pharmacological properties. These include antipsychotic, anxiolytic, anticonvulsant, anthelmintic, antibacterial, antifungal, and anticancer activities. benthamscience.comresearchgate.net The 1,3-diazepine moiety, for instance, is found in the clinically used anticancer drug pentostatin (B1679546) and in recently FDA-approved β-lactamase inhibitors like avibactam. nih.govresearchgate.net The ability of the diazepine nucleus to act as a potent pharmacophore continues to attract researchers to synthesize new derivatives as potential therapeutic candidates. tandfonline.com
Significance of the 1,4-Diazepan-5-one (B1224613) Scaffold in Drug Discovery
The 1,4-diazepan-5-one core is considered a "privileged scaffold" in drug discovery. rsc.org Its structural similarity to benzodiazepines has prompted exploration of its derivatives for various therapeutic uses. ontosight.ai This scaffold is a key component in the synthesis of compound libraries aimed at discovering new drugs. rsc.org
The functional groups attached to the 1,4-diazepan-5-one backbone, such as sulfonyl, tosyl, and benzyl (B1604629) groups, can significantly influence the biological activity of the resulting compounds. ontosight.ai Research has shown that this scaffold is a valuable chemical template for developing selective inhibitors of enzymes like butyrylcholinesterase (BChE), which is a target in Alzheimer's disease research. nih.gov One study identified a compound with a 6-hydroxy-1,4-diazepan-2-one scaffold as a novel and selective BChE inhibitor. nih.gov Furthermore, derivatives have been investigated for their potential in treating neurological disorders and certain types of cancer.
| Potential Application Area | Therapeutic Target/Activity |
| Neurology | Anxiolytic, Anticonvulsant, Muscle Relaxant. ontosight.ai |
| Alzheimer's Disease | Butyrylcholinesterase (BChE) Inhibition. nih.gov |
| Oncology | Anticancer activity against cell lines like MCF-7 (Breast Cancer). |
| Infectious Disease | Antibacterial, Antifungal. benthamscience.comresearchgate.net |
Research Trajectory of 7-Phenyl-1,4-diazepan-5-one and Related Structures
The research into this compound has primarily focused on its synthesis and potential as a lead compound for developing new drugs, especially in neurology and psychiatry. ontosight.ai Early studies established synthetic routes for the compound and its derivatives and conducted pharmacological evaluations that revealed its psychotropic properties. nih.govresearchgate.net These studies concluded that this compound and related structures possess sedative, myorelaxant, and anxiolytic actions. nih.govresearchgate.net
The compound itself is often used as a starting material or building block for the synthesis of more complex molecules with specific biological targets. evitachem.com For example, derivatives such as 1-(3-Aminopropanoyl)-7-phenyl-1,4-diazepan-5-one and 1-(1-Methyl-5-phenylpyrrole-2-carbonyl)-7-phenyl-1,4-diazepan-5-one have been synthesized, indicating ongoing efforts to explore the structure-activity relationship of this chemical family. nih.govsmolecule.com While initial findings are promising, the specific pharmacological profile and full potential of this compound require further investigation to be fully understood. ontosight.ai
Established Synthetic Routes for this compound
The foundational methods for synthesizing the this compound core rely on well-established organic chemistry reactions, primarily condensation and subsequent cyclization. nih.govontosight.ai These routes typically involve the strategic combination of precursors that will form the seven-membered diazepine ring.
Condensation reactions are a cornerstone in the synthesis of diazepines and their fused analogs, such as benzodiazepines. nih.govnih.gov These reactions typically involve the joining of two molecules, often a diamine and a carbonyl compound, with the elimination of a small molecule like water. nih.govresearchgate.net For the synthesis of 1,5-benzodiazepines, a common and versatile method is the condensation of o-phenylenediamines with ketones in the presence of an acid catalyst. nih.govnih.gov
Early synthetic pathways to 1,4-diazepanes often utilized condensation reactions between diamines and ketones. vulcanchem.com A general approach for forming the diazepine ring involves reacting a suitable phenyl-substituted amine with a diketone. The reaction mechanism is proposed to start with the nucleophilic attack of an amino group on a carbonyl carbon. researchgate.net The use of acidic catalysts is often critical to enhance the condensation process. nih.gov
Cyclization is the key step that forms the characteristic seven-membered ring of the diazepine structure. ontosight.ai Following an initial condensation or as part of a tandem sequence, an intramolecular reaction forges the final ring system.
Common cyclization strategies include:
Intramolecular Condensation : After the initial reaction of a diamine with a dicarbonyl compound, a second intramolecular condensation can occur to close the ring.
Reaction with Diketones : The cyclization of phenyl-substituted amines with suitable diketones under acidic or basic conditions is a typical method.
Tandem Reactions : More advanced strategies involve tandem processes. For instance, a sequence of N-alkylation, ring-opening of an intermediate, and final cyclization has been used to create 1,4-benzodiazepine (B1214927) derivatives. mdpi.com
Domino Cyclization : A multi-component [4+2+1] domino cyclization has been developed for synthesizing complex spiro-substituted benzo[b]furo[3,4-e] nih.govtandfonline.comdiazepine derivatives in water, showcasing a green chemistry approach. rsc.org
Photoredox-Catalyzed Cascade Cyclization : A modern approach for creating indole-fused 1,4-diazepinones involves a cascade radical addition to a double bond followed by intramolecular cyclization at the indole (B1671886) C2-position. unimi.it
One-Pot Synthesis Approaches for 2,7-Diaryl-nih.govtandfonline.com-diazepan-5-ones
To improve efficiency, reduce waste, and simplify procedures, one-pot syntheses have become increasingly popular. These methods combine multiple reaction steps into a single procedure without isolating intermediates. tandfonline.comtandfonline.com
Catalysts are crucial for enhancing reaction rates, yields, and selectivity in diazepan-5-one synthesis. A variety of catalytic systems have been employed, from solid acids to transition metals.
Heterogeneous Acid Catalysis : A solid heterogeneous catalyst, NaHSO₄·Al₂O₃, has been effectively used in the one-pot synthesis of 2,7-diaryl- nih.govtandfonline.com-diazepan-5-ones from 2,6-diaryl-piperidin-4-ones. tandfonline.comtandfonline.com This catalyst is reusable, making the process more economical and environmentally friendly. tandfonline.com Another solid acid catalyst, H-MCM-22, has been used for the synthesis of 1,5-benzodiazepines via condensation of o-phenylenediamines and ketones. nih.gov
Transition Metal Catalysis : Palladium and copper catalysts are used for synthesizing related benzodiazepine structures. Palladium-catalyzed carbonylation of o-bromoaniline derivatives can form the 1,4-benzodiazepin-5-one skeleton. mdpi.com Copper(I)-catalyzed intramolecular C-N cross-coupling reactions have been developed to produce azetidine-fused 1,4-benzodiazepine compounds. mdpi.com
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and improved selectivity compared to conventional heating methods. tandfonline.comopenpharmaceuticalsciencesjournal.com When combined with solvent-free conditions, it represents a significant advancement in green chemistry. tandfonline.comscilit.com
A convenient one-pot, solvent-free synthesis of 2,7-diaryl- nih.govtandfonline.com-diazepan-5-ones has been achieved under microwave irradiation using a NaHSO₄·Al₂O₃ catalyst. tandfonline.comtandfonline.com The reaction involves mixing a 2,6-diarylpiperidin-4-one with hydroxylamine (B1172632) hydrochloride and the catalyst, followed by irradiation in a microwave oven. tandfonline.com This method is notably rapid, with reactions completing in as little as 150 seconds. tandfonline.com This approach has been used to synthesize a range of 2,7-diaryl- nih.govtandfonline.com-diazepan-5-one derivatives. tandfonline.comtandfonline.com Similarly, microwave assistance has been used in the synthesis of 1,5-benzoxazepines and 1,5-benzodiazepines, and various benzodiazepin-2-ones, highlighting the broad applicability of this technique. actascientific.comnih.gov
Table 1: One-Pot Synthesis of 2,7-Diaryl- nih.govtandfonline.com-diazepan-5-ones via Microwave Irradiation
| Starting Material (2,6-Diaryl-piperidin-4-one) | Product (2,7-Diaryl- nih.govtandfonline.com-diazepan-5-one) | Yield (%) |
|---|---|---|
| 2,6-diphenylpiperidin-4-one | 2,7-diphenyl- nih.govtandfonline.com-diazepan-5-one | 92 |
| 3-methyl-2,6-diphenylpiperidin-4-one | 3-methyl-2,7-diphenyl- nih.govtandfonline.com-diazepan-5-one | 90 |
| 3-ethyl-2,6-diphenylpiperidin-4-one | 3-ethyl-2,7-diphenyl- nih.govtandfonline.com-diazepan-5-one | 91 |
| 2,6-bis(4-methylphenyl)piperidin-4-one | 2,7-bis(4-methylphenyl)- nih.govtandfonline.com-diazepan-5-one | 94 |
| 2,6-bis(4-methoxyphenyl)piperidin-4-one | 2,7-bis(4-methoxyphenyl)- nih.govtandfonline.com-diazepan-5-one | 93 |
| 2,6-bis(2-chlorophenyl)piperidin-4-one | 2,7-bis(2-chlorophenyl)- nih.govtandfonline.com-diazepan-5-one | 89 |
Data sourced from a study on microwave-assisted one-pot synthesis. tandfonline.com
Derivatization Strategies for this compound Analogs
The core structure of this compound can be chemically modified to produce a wide range of analogs, allowing for the exploration of structure-activity relationships. nih.gov Derivatization can occur at the nitrogen atoms, the phenyl ring, or the diazepine ring itself.
Common derivatization reactions for this class of compounds include oxidation, reduction, and substitution. For example, the nitrogen atoms can act as nucleophiles, enabling further functionalization through reactions like N-alkylation or N-acylation. evitachem.com A specific analog, Methyl 3-(5-oxo-7-phenyl-1,4-diazepan-1-yl)propanoate, has been synthesized, demonstrating functionalization at one of the nitrogen atoms. chemscene.com
Other advanced strategies for creating analogs include:
Ugi Multicomponent Reaction : A two-step approach involving a Ugi multicomponent reaction followed by intramolecular cyclization has been used to synthesize 1-sulfonyl 1,4-diazepan-5-ones. acs.org
Schmidt Rearrangement : This reaction has been used to synthesize a series of r-2,c-7-diaryl-1,4-diazepan-5-ones. researchgate.net
Nitrosation : The synthesis of nitroso derivatives, such as t-3,t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one, has been reported, introducing a nitroso group at one of the nitrogen atoms. nih.gov
Domino Cyclization : Domino reactions can create highly complex, spiro-fused analogs of the diazepine system. rsc.org
These derivatization strategies are essential for developing new compounds with potentially enhanced or novel pharmacological properties.
Oxidation Reactions of the Diazepan-5-one Core
The 1,4-diazepan-5-one ring system can undergo oxidation to generate various derivatives. The primary site for oxidation is often the carbon atom adjacent to the amide nitrogen (C-3), which can lead to the formation of dione (B5365651) structures. For instance, in the related 1,4-benzodiazepine series, oxidation is a key transformation pathway, often resulting in the formation of benzodiazepine-2,3-diones. researchgate.net While specific studies on this compound are limited, the general principles of oxidizing similar lactam structures apply. Common oxidizing agents are employed to facilitate these transformations.
| Reaction Type | Typical Reagents | Potential Product Type | Reference |
| Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | Diazepan-diones |
Table 1: Reagents for Oxidation Reactions
Reduction Reactions Leading to Saturated Derivatives
Reduction reactions of the this compound core typically target the ketone functional group, leading to the formation of more saturated derivatives. These reactions can convert the carbonyl group into a secondary alcohol, or under more stringent conditions, could potentially lead to further saturation of the heterocyclic ring. This transformation is a common strategy to modify the compound's three-dimensional structure and polarity.
| Reaction Type | Potential Transformation | Resulting Derivative | Reference |
| Reduction | Conversion of the keto group (C=O) to a hydroxyl group (CH-OH) | Saturated alcohol derivative |
Table 2: Reduction Reaction Outcomes
Substitution Reactions on Phenyl and Other Functional Groups
The this compound molecule offers several sites for substitution reactions, allowing for the introduction of diverse functional groups to modulate its properties. The phenyl group can undergo electrophilic aromatic substitution, while the nitrogen atoms in the diazepine ring can be subjected to reactions such as alkylation or acylation. For example, N-benzyl derivatives of related diazepan-5-ones have been synthesized and studied. researchgate.net Structure-activity relationship studies on the analogous 1,4-benzodiazepine-2-ones have shown that introducing electron-withdrawing substituents like chloro, bromo, or fluoro groups at specific positions on the phenyl ring can significantly influence biological activity. scholarsresearchlibrary.com
Synthesis of Trisubstituted 1,4-Diazepin-3-one-Based Dipeptidomimetics
Trisubstituted 1,2,5-hexahydro-3-oxo-1H-1,4-diazepine (DAP) rings are recognized as novel, conformationally constrained seven-membered dipeptidomimetic systems. nih.govacs.orgacs.org These scaffolds are designed to mimic the structure of dipeptides and can be incorporated into larger bioactive peptides. nih.gov The synthesis allows for the introduction of various chiralities and side chains, making them versatile tools in medicinal chemistry. acs.org
Reductive Alkylation Approaches in Dipeptidomimetic Synthesis
A key step in the synthesis of these dipeptidomimetics is the formation of a linear precursor through reductive alkylation. researchgate.netnih.gov This method involves creating a new secondary amine by reacting an amino acid derivative with an aldehyde. Two notable routes have been described:
Reductive alkylation of tert-butyl alaninate (B8444949) or phenylalaninate using N-Boc-α-amino-γ-oxo-N,N-dimethylbutyramide. nih.govcapes.gov.br
An alternative pathway starts with 1-tert-butyl hydrogen N-(benzyloxycarbonyl)aspartate. The aldehyde derived from its beta-carboxyl group is used to reductively alkylate benzyl phenylalaninate, which generates the crucial secondary amine linkage. nih.govacs.org
Lactam Formation for Seven-Membered Ring Systems
The final and critical step in forming the seven-membered diazepine ring is an intramolecular cyclization to form a lactam. nih.gov After generating the linear precursor and performing necessary deprotection steps, a cyclization agent is used to facilitate ring closure. The choice of agent can be crucial for achieving a good yield. Research has demonstrated the efficacy of reagents such as diphenylphosphorazidate or 1-hydroxy-7-azabenzotriazolyl-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) in mediating this lactam formation. nih.govacs.org This cyclization yields the desired reversibly protected hexahydro-1H-3-oxo-1,4-diazepine ring system. nih.govacs.org The incorporation of larger lactam rings, such as the seven-membered diazepane, has been found to proceed with greater efficiency in some protein synthesis applications compared to smaller five- or six-membered rings. nih.gov
| Synthetic Step | Description | Key Reagents/Precursors | Reference |
| Linear Precursor Synthesis | Reductive alkylation to form a secondary amine. | N-Boc-α-amino-γ-oxo-N,N-dimethylbutyramide, tert-butyl alaninate/phenylalaninate. | nih.govcapes.gov.br |
| Ring Closure | Intramolecular cyclization via lactam formation. | Diphenylphosphorazidate, HATU. | nih.govacs.org |
Table 3: Key Synthetic Steps for Dipeptidomimetic Scaffolds
Synthesis of Novel 7-(1,4-Diazepan)-substitutednih.govCurrent time information in Bangalore, IN.oxazolo[4,5-d]pyrimidines
Researchers have successfully synthesized novel series of nih.govCurrent time information in Bangalore, IN.oxazolo[4,5-d]pyrimidines substituted at the 7-position with a 1,4-diazepane ring. chemrj.orgresearchgate.net These compounds have been investigated for their potential biological activities. chemrj.org The synthetic route involves a nucleophilic substitution reaction. The process begins with the preparation of 2,5-diaryl-7-chloro- nih.govCurrent time information in Bangalore, IN.oxazolo[4,5-d]pyrimidines. chemrj.org These chlorinated intermediates are then reacted with either 1,4-diazepane or a substituted version like 1-methyl-1,4-diazepane to yield the final target compounds. chemrj.org The structures of these novel molecules have been confirmed using various spectroscopic methods, including IR, ¹H NMR, and ¹³C NMR. chemrj.org
A Comprehensive Analysis of this compound: Synthetic Routes and Chemical Reactivity
The seven-membered heterocyclic scaffold of 1,4-diazepane has garnered considerable attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Among its derivatives, this compound stands out as a key intermediate and a subject of study for its potential applications. This article delves into the synthetic methodologies employed for its preparation and explores the chemical transformations and reactivity inherent to its structure.
Structure
2D Structure
Properties
IUPAC Name |
7-phenyl-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-8-10(12-6-7-13-11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATUVKKDKVFGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC(N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516394 | |
| Record name | 7-Phenyl-1,4-diazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89044-79-1 | |
| Record name | 7-Phenyl-1,4-diazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-phenyl-1,4-diazepan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 7 Phenyl 1,4 Diazepan 5 One
The synthesis of the 1,4-diazepan-5-one (B1224613) core can be achieved through various strategic approaches, often involving cyclization reactions. While specific literature detailing a high-yield synthesis exclusively for 7-Phenyl-1,4-diazepan-5-one is not abundant, methodologies applied to analogous structures, particularly 2,7-diaryl- caltech.edu-diazepan-5-ones, provide a foundational understanding of its probable synthesis.
One of the prominent methods for creating the 1,4-diazepan-5-one ring is the Schmidt rearrangement. This reaction typically involves the treatment of a corresponding 2,6-diaryl-piperidin-4-one with sodium azide (B81097) and a strong acid. A plausible synthetic route for this compound could, therefore, commence from a suitable piperidinone precursor.
A convenient one-pot synthesis has been reported for 2,7-diaryl- caltech.edu-diazepan-5-ones utilizing a heterogeneous catalyst, NaHSO₄·Al₂O₃, under microwave irradiation in solvent-free conditions. tandfonline.com This approach starts from the respective 2,6-diaryl-piperidin-4-one and hydroxylamine (B1172632) hydrochloride. tandfonline.com The reaction proceeds to afford the corresponding 1,4-diazepan-5-one in good yields. tandfonline.com This methodology presents a greener and more efficient alternative to traditional methods.
The following table outlines a representative one-pot synthesis for a related compound, 3-methyl-2,7-diphenyl- caltech.edu-diazepan-5-one, which illustrates the potential reaction conditions and characterization data that could be expected for the synthesis of this compound.
| Reactants | Catalyst | Conditions | Product | Yield | Spectroscopic Data |
| 2,6-diphenylpiperidin-4-one, NH₂OH·HCl | NaHSO₄·Al₂O₃ | Microwave (320W), 150s | 2,7-diphenyl- caltech.edu-diazepan-5-one | - | - |
| 3-methyl-2,6-diphenylpiperidin-4-one, NH₂OH·HCl | NaHSO₄·Al₂O₃ | Microwave (320W), 150s | 3-methyl-2,7-diphenyl- caltech.edu-diazepan-5-one | - | IR (KBr, cm⁻¹): 3302, 3207, 1667; MS (m/z): 281 [M⁺]; ¹H NMR (δ ppm): 7.26–7.38 (m, 10H, Ar-H) tandfonline.com |
Further functionalization of the 1,4-diazepan-5-one scaffold is a key area of chemical transformation. The secondary amine at the N-1 position is a primary site for derivatization, such as alkylation and acylation. For instance, N-benzyl derivatives of 2,7-diphenyl-1,4-diazepan-5-ones have been synthesized. researchgate.net
Another significant transformation is the palladium-catalyzed asymmetric allylic alkylation of the lactam at the α-position to the carbonyl group. This reaction allows for the introduction of a quaternary stereocenter, which can be crucial for enhancing the pharmacological properties of the molecule. caltech.edu
The reactivity of 1,4-diazepine derivatives is largely dictated by the functional groups present within the seven-membered ring, namely the amide linkage and the secondary amines. The general reactivity of the 1,4-diazepan-5-one core includes the potential for oxidation, reduction, and substitution reactions.
The nitrogen atoms within the diazepine (B8756704) ring can act as nucleophiles, allowing for further functionalization through reactions like N-alkylation and N-acylation. For example, N-nitrosation of 2,7-diaryl-1,4-diazepan-5-ones has been reported. The reaction of t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one hydrochloride with sodium nitrite (B80452) in a water-ethanol mixture yields the corresponding N-nitroso derivative. nih.gov This transformation highlights the reactivity of the nitrogen atom at the 1-position.
The carbonyl group of the lactam can undergo reduction to the corresponding amine using strong reducing agents like lithium aluminum hydride. caltech.edu This conversion opens up pathways to different classes of diazepine derivatives.
Furthermore, the phenyl group at the 7-position can potentially undergo electrophilic substitution reactions, although the reactivity would be influenced by the electron-withdrawing nature of the adjacent amide group. Late-stage C-H functionalization, such as palladium-catalyzed arylation, has been demonstrated on related 1,4-benzodiazepine (B1214927) scaffolds and could potentially be applied to this compound. figshare.com
The following table summarizes some of the key chemical reactions observed in related 1,4-diazepan-5-one systems.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Nitrosation | NaNO₂, H₂O/EtOH, 0-10°C | N-Nitroso-1,4-diazepan-5-one | nih.gov |
| Reduction of Lactam | LiAlH₄ | 1,4-Diazepane | caltech.edu |
| N-Benzylation | Benzyl (B1604629) halide | N-Benzyl-1,4-diazepan-5-one | researchgate.net |
| Palladium-Catalyzed Allylic Alkylation | Pd catalyst, allyl source | α-Allyl-1,4-diazepan-5-one | caltech.edu |
These studies on related 1,4-diazepine derivatives provide valuable insights into the potential chemical behavior and synthetic utility of this compound, paving the way for the development of novel compounds with tailored properties.
Conformational Analysis and Crystallographic Studies of 7 Phenyl 1,4 Diazepan 5 One and Its Derivatives
Conformational Preferences of the 1,4-Diazepane Ring System
The seven-membered ring of 1,4-diazepan-5-one (B1224613) derivatives is flexible and can adopt several conformations, with the most prevalent being the chair and boat forms. The specific conformation adopted is highly influenced by the nature and position of substituents on the ring.
The chair conformation is the most frequently observed arrangement for the 1,4-diazepane ring system in the solid state. researchgate.netnih.govresearchgate.net This preference is evident in a variety of substituted derivatives, including those with aryl and alkyl groups. researchgate.net Single crystal X-ray diffraction studies on compounds like t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one and 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one confirm that the seven-membered ring exists in a chair conformation. nih.govresearchgate.netiucr.orgnih.gov
The precise geometry of this chair form can be quantified using Cremer and Pople puckering parameters. For 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, these parameters have been determined through crystallographic analysis, indicating a distinct, non-planar ring structure. iucr.orgnih.goviucr.org The displacement of the ring atoms from a defined least-squares plane further substantiates the chair conformation. iucr.orgnih.gov For instance, in one derivative, the nitrogen atoms N1 and N4, and carbon atom C5 are significantly displaced from the plane formed by atoms C2, C3, C6, and C7, which is characteristic of a chair-like fold. nih.gov
Puckering Parameters for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one iucr.orgnih.goviucr.org
| Parameter | Value |
|---|---|
| Total Puckering Amplitude (QT) | 0.721 (2) Å |
| Puckering Parameter (q2) | 0.259 (2) Å |
| Puckering Parameter (q3) | 0.673 (2) Å |
| Phase Angle (φ2) | -157.2 (4)° |
| Phase Angle (φ3) | 5.16 (14)° |
| Spherical Polar Angle (θ2) | 21.09 (13)° |
While the chair form is common, the 1,4-diazepane ring can also adopt a boat or a twist-boat conformation. researchgate.net This change is often triggered by specific structural modifications. For example, the introduction of bulky substituents around the amide moiety can induce a transformation from a chair to a twist-boat form. researchgate.net
A notable example is the N-nitrosation of the diazepine (B8756704) ring. The crystal structure of t-3, t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one reveals that the seven-membered ring adopts a boat conformation. nih.govresearchgate.net This conformational shift from the chair form of its non-nitrosated parent compound is attributed to the electronic and steric influence of the nitroso group at the N1 position. nih.govresearchgate.net Similarly, certain N-benzyl derivatives have been found to favor a twist-boat conformation where phenyl rings at C-2 and C-7 occupy equatorial and pseudo-axial orientations. researchgate.net
Substituent Orientations and Dihedral Angles
In crystallographic studies of various r-2,c-7-diaryl-1,4-diazepan-5-ones, the aryl (phenyl or substituted phenyl) groups at the C2 and C7 positions consistently adopt an equatorial orientation. researchgate.netiucr.orgiucr.org This arrangement is sterically favorable, placing the bulky groups away from the core of the ring. This has been confirmed for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one and t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one, where both phenyl substituents are in equatorial positions on the chair-shaped ring. nih.govresearchgate.netiucr.orgiucr.orgnih.gov However, exceptions exist, as seen in 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1-nitroso-1,4-diazepan-5-one (WUPNED), where the chlorophenyl rings are forced into axial positions on the chair ring. iucr.orgiucr.org
When substituents are present at other positions, such as the C3 carbon, they also adopt specific axial or equatorial orientations. In the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, which features two methyl groups on the same carbon (a gem-dimethyl group), one methyl group occupies an axial position while the other is in an equatorial position. iucr.orgiucr.orgnih.goviucr.org This configuration is confirmed by torsion angle analysis. iucr.org
The spatial relationship between the multiple aromatic rings within these molecules is defined by dihedral and interplanar angles. These angles are crucial for understanding potential intramolecular interactions, such as pi-stacking. In 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the dihedral angle between the two 4-chlorophenyl rings is 63.0 (4)°. iucr.orgiucr.orgnih.gov The orientation of these rings relative to the diazepine ring is also well-defined, with the dihedral angles between the least-squares plane of the diazepine ring and the two chlorophenyl rings being 88.1 (1)° and 82.7 (3)°, respectively. iucr.orgnih.goviucr.org In one case, disorder in the crystal structure led to a minor component of a 4-chlorophenyl ring having an interplanar angle of 12.2 (4)° with its major component. iucr.orgiucr.org
Selected Dihedral and Interplanar Angles in 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one iucr.orgnih.goviucr.orgnih.gov
| Angle Description | Value (°) |
|---|---|
| Dihedral angle between the two 4-chlorophenyl rings | 63.0 (4) |
| Angle between diazepine ring plane and first 4-chlorophenyl ring | 88.1 (1) |
| Angle between diazepine ring plane and second 4-chlorophenyl ring | 82.7 (3) |
Intermolecular Interactions and Supramolecular Assembly
The crystal packing and stability of 7-phenyl-1,4-diazepan-5-one and its derivatives are significantly influenced by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonds and other weak interactions, dictate the formation of specific, stable, three-dimensional supramolecular architectures.
Hydrogen Bonding Networks (N-H...O, C-H...O)
Hydrogen bonds are a predominant feature in the crystal structures of 1,4-diazepan-5-one derivatives, playing a crucial role in their molecular recognition and assembly. nih.gov The most significant of these are the conventional N-H···O hydrogen bonds, which are generally stronger than C-H···O interactions. nih.govuni-regensburg.de
In the crystal structure of derivatives like t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1), intermolecular N-H···O hydrogen bonds are fundamental to the formation of its supramolecular structure. nih.gov Similarly, for 1-Benzyl-1,4-diazepan-5-one, intermolecular N-H···O hydrogen bonds link the molecules together. nih.gov In the case of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the structure is stabilized by intermolecular N-H···O hydrogen bonding. nih.govnih.govresearchgate.net
Alongside these strong interactions, weaker C-H···O hydrogen bonds provide additional stability to the crystal lattice. osdd.net For instance, in 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the crystal structure is further stabilized by C-H···O hydrogen bonds. nih.govnih.gov In the nitroso derivative of a diphenyl-diazepan-one, a couple of C-H···O interactions are also noted. nih.govresearchgate.net In the crystal packing of 1-Benzyl-1,4-diazepan-5-one, C-H···O interactions are responsible for linking dimers into infinite sheets. nih.gov A combination of N-H···O and C-H···O interactions often creates a robust three-dimensional network within the crystal lattice. nih.gov
A summary of hydrogen bond parameters for a representative derivative is provided below.
| Derivative Name | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one | N(4)-H(4)···O(5) | 0.86(2) | 2.13(2) | 2.986(2) | 172(2) |
| 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one | C(6)-H(6A)···O(5) | 0.97 | 2.58 | 3.486(3) | 156 |
| Data sourced from crystallographic studies of a representative derivative. nih.gov |
Dimer Formation and Graph-Set Motifs
A common consequence of the strong N-H···O hydrogen bonding in these compounds is the formation of dimeric structures. These dimers are often centrosymmetric and can be described using graph-set notation, which systematically classifies the patterns of hydrogen bonds.
In several derivatives of 1,4-diazepan-5-one, molecules pair up via N-H···O hydrogen bonds to form dimers. nih.govresearchgate.net For example, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one exists as a dimer exhibiting intermolecular N-H···O hydrogen bonding, which forms a characteristic R²₂(8) graph-set motif. nih.govnih.govresearchgate.net This motif indicates a ring structure formed by two donor and two acceptor atoms, involving a total of eight atoms.
Similarly, the crystal structure of t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1) reveals that molecules are linked through intermolecular N-H···O hydrogen bonds into a cyclic pseudo-centrosymmetric R²₂(8) hetero-dimer. nih.govresearchgate.net Its nitroso derivative, in contrast, forms a centrosymmetric R²₂(8) homo-dimer via similar intermolecular N-H···O hydrogen bonds. nih.gov The formation of these specific dimer motifs is a key element in the supramolecular assembly of these compounds.
| Compound | Dimer Type | Graph-Set Motif | Interacting Atoms |
| 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one | Homodimer | R²₂(8) | N-H···O |
| t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1) | Heterodimer | R²₂(8) | N-H···O |
| t-3, t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ2) | Homodimer | R²₂(8) | N-H···O |
| Data compiled from crystallographic analyses. nih.govnih.govresearchgate.net |
Halogen-π Interactions (C-Cl...π)
In derivatives containing halogen substituents, such as chlorine, another significant non-covalent interaction known as the halogen bond can occur. nih.gov Specifically, C-Cl···π interactions have been identified as a contributing force to the stability of the crystal packing in chloro-substituted derivatives. A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom and a nucleophilic region, such as a π-system of an aromatic ring. nih.govacs.org
Disorder Analysis in Crystal Structures
Positional disorder is a phenomenon observed in crystallography where a molecule or a part of it occupies two or more positions in the crystal lattice. This is a notable feature in the crystal structures of some this compound derivatives.
A clear example is found in the structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. In this molecule, the chlorophenyl ring attached at position 7 of the diazepane ring is disordered over two distinct positions. nih.govnih.gov The refined site occupancies for these two orientations are nearly equal, at 0.520(16) for the major component and 0.480(16) for the minor component. nih.goviucr.org The interplanar angle between these two disordered ring positions is 12.2(4)°. nih.gov
Disorder has also been reported in other derivatives. In the nitroso derivative t-3, t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ2), the oxygen atom of the nitroso group is disordered over two positions with refined occupancies of 0.792(7) and 0.208(7). nih.govresearchgate.net In another case involving the parent compound t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1), severely disordered solvent molecules were present in the crystal lattice, which could not be modeled with discrete atoms and were handled using the SQUEEZE routine in the PLATON software. researchgate.net
| Compound | Disordered Group | Number of Positions | Refined Occupancies |
| 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one | 4-chlorophenyl ring at C7 | 2 | 0.520(16) / 0.480(16) |
| t-3, t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ2) | Oxygen of nitroso group | 2 | 0.792(7) / 0.208(7) |
| t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1) | Solvent molecules | N/A (Squeezed) | N/A |
| Data from crystallographic disorder analysis. nih.govnih.govresearchgate.net |
Structure Activity Relationship Sar Studies of 7 Phenyl 1,4 Diazepan 5 One Analogs
General SAR Principles for Diazepine (B8756704) Class Compounds
Diazepines, a class of seven-membered heterocyclic compounds containing two nitrogen atoms, are a cornerstone in medicinal chemistry, most notably for their central nervous system (CNS) activity. ub.eduresearchgate.net The biological effects of these compounds are highly dependent on their structural features. ub.edu
An aromatic or heteroaromatic ring (Ring A) is a crucial requirement for the activity of many diazepine-based compounds. uomus.edu.iqgpatindia.com This ring is thought to participate in π-π stacking interactions with aromatic amino acid residues within the receptor binding site. uobasrah.edu.iqsemanticscholar.org The presence of a phenyl group at the 5-position (Ring C) also generally promotes activity. uomus.edu.iquobasrah.edu.iq However, replacement of this phenyl ring with a heterocyclic ring has been shown to result in weaker binding affinity and reduced pharmacological activity in vivo. ump.edu.pl For instance, 5-(2'-thienyl) benzodiazepine (B76468) derivatives have demonstrated high affinity for benzodiazepine receptors, whereas 5-(3'-thienyl) and 5-(2'-furyl) analogs were less potent. researchgate.netchemisgroup.us
The presence of an electronegative substituent at the 7-position of the diazepine ring system is often essential for significant activity. uomus.edu.iquobasrah.edu.iq The activity generally increases with the electronegativity of the substituent. uomus.edu.iqresearchgate.net For example, the anxiolytic activity of 1,4-benzodiazepine-2-ones is significantly enhanced by electron-withdrawing groups like chloro, bromo, and fluoro at the C-7 position. scholarsresearchlibrary.com Conversely, substitutions at positions 6, 8, and 9 tend to decrease activity. uomus.edu.iqgpatindia.comuobasrah.edu.iq In some fused ring systems, such as those seen in triazolam and alprazolam, an electron-attracting group at position 7 is not an absolute requirement for activity. uobasrah.edu.iq
If the phenyl group at the 5-position is substituted at the ortho (2') or di-ortho (2',6') positions with electron-withdrawing groups, the activity is often increased. uobasrah.edu.iq In contrast, para substitution on this phenyl ring greatly diminishes activity. uomus.edu.iquobasrah.edu.iq
A proton-accepting group is considered a necessary feature for binding to the benzodiazepine receptor. brieflands.com It is believed that this group interacts with a histidine residue in the receptor, which acts as a proton source. ump.edu.pl For optimal interaction, the electrons of the proton-accepting group should be in the same plane as the aromatic ring A, promoting a coplanar arrangement of these two moieties. ump.edu.pl A three-dimensional pharmacophore model for non-selective benzodiazepine receptor ligands includes three proton-accepting groups, a hydrophobic group, and the centroid of an aromatic ring. nih.gov
SAR of 7-Phenyl-1,4-diazepan-5-one Derivatives in Neurological and Psychiatric Contexts
Research into derivatives of this compound has revealed that specific structural modifications can tune their activity towards anxiolytic and anticonvulsant effects. researchgate.netnih.govontosight.ai
Studies have shown that derivatives of this compound possess sedative, myorelaxant, and anxiolytic properties. researchgate.netnih.gov The anxiolytic potential of these compounds is influenced by substitutions on the core structure. For example, the introduction of a benzylidene group at the 3-position of the diazepine ring, particularly when substituted at the para position with electron-withdrawing and lipophilic atoms like halogens, has yielded potent anxiolytic compounds. chemisgroup.us In a series of 3-substituted benzylidene derivatives of 7-chloro-5-phenyl-1,3-dihydro-1H,1,4-benzodiazepine-2-one, compounds with electron-withdrawing groups showed significant anti-anxiety activity. scholarsresearchlibrary.com
| Compound ID | Substitution at 3-position | Anxiolytic Activity |
| 4a | 2-Chloro-benzylidene | Significant |
| 4b | 4-Chloro-benzylidene | Significant |
| 4e | 4-Fluoro-benzylidene | Significant |
| 4j | 3-Nitro-benzylidene | Significant |
| 4k | 4-Nitro-benzylidene | Significant |
| Data derived from studies on 3-substituted benzylidene derivatives of 7-chloro-5-phenyl-1,3-dihydro-1H,1,4-benzodiazepine-2-one. scholarsresearchlibrary.com |
The anticonvulsant activity of diazepine derivatives is also highly dependent on their structure. semanticscholar.org Minimal requirements for anticonvulsant activity include the presence of an aromatic ring (Ring A) for π-π stacking and a proton-accepting group in the same plane. semanticscholar.org An unsubstituted C5 phenyl ring is necessary for minimal activity through hydrophobic interactions. semanticscholar.org
The synthesis of various 1-aryl-7,8-methylenedioxy-1,2,3,5-tetrahydro-4H-2,3-benzodiazepin-4-ones has yielded compounds with marked anticonvulsant properties. nih.gov For example, compound 4c in one study demonstrated long-lasting anticonvulsant activity. nih.gov Furthermore, the introduction of diazonium salt-derived aromatic groups at the 3-position of 1,4-benzodiazepines has produced compounds with good anticonvulsant activity, particularly when the aromatic ring is substituted with chloro, fluoro, or nitro groups. chemisgroup.us
| Compound ID | Substitution at 3-position | Anticonvulsant Activity (MES Model) | Anticonvulsant Activity (scPTZ Model) |
| IVb | 4-Chloro-phenyl-diazo | Active | Active |
| IVd | 4-Fluoro-phenyl-diazo | Active | Active |
| IVf | 4-Nitro-phenyl-diazo | Active | Active |
| Data from a study on 7-chloro-5-phenyl-3-(phenyl-n-substituted)-diazo-1,3-dihydro-benzo[e] uomus.edu.iquobasrah.edu.iq-diazepin-2-one derivatives. semanticscholar.org |
Muscle Relaxant Properties
The 1,4-diazepine scaffold is a core component of benzodiazepines, a class of compounds widely recognized for their pharmacological effects, including muscle relaxant properties. chemisgroup.usub.edu These effects are typically mediated through their interaction with γ-aminobutyric acid (GABAa) receptors in the central nervous system. chemisgroup.us Research into specific derivatives, including this compound, has confirmed that this activity is retained. A pharmacological study of this compound and its derivatives concluded that these compounds possess sedative, anxiolytic, and myorelaxant (muscle relaxant) actions. nih.gov The structure-activity relationship for 1,4-benzodiazepines indicates that substituents at various positions on the fused rings can modulate the potency and spectrum of activity. chemisgroup.usub.edu For instance, the introduction of an electron-withdrawing group, such as chlorine, at position 7 of the benzodiazepine nucleus is known to significantly increase activity. chemisgroup.us
SAR in Antimicrobial Applications
Derivatives of the diazepine ring system have demonstrated notable potential in antimicrobial applications. researchgate.net The antimicrobial activity is significantly influenced by the nature and position of various substituents on the core structure. researchgate.net Fused heterocyclic systems, such as pyrimido-diazepines, have also been identified as having potent antimicrobial properties. mdpi.com
Antibacterial Efficacy and Substituent Effects
The antibacterial potential of diazepine derivatives is highly dependent on their specific structural features. Studies have shown that modifying the core and peripheral groups can lead to significant variations in efficacy. For instance, replacing a dibenzoxazepine (B10770217) core with a dibenzodiazepine tricyclic system was found to lower cytotoxicity while preserving antibacterial activity against intracellular Salmonella. nih.gov
Key SAR findings for antibacterial activity include:
Tricyclic Core: Diazepine-based tricyclic compounds demonstrated lower toxicity compared to oxazepine analogs. nih.gov
Lateral Chain: For a lateral alkyl-aliphatic chain, a three-carbon spacer showed higher antibacterial potential than a two-carbon spacer. nih.gov A single nitrogen atom within the terminal group of the lateral chain conferred greater potency than two nitrogen atoms. nih.gov
Fused Rings: Pyrimido[4,5-b] nih.govnih.govdiazepine derivatives have shown inhibitory activity against N. gonorrhoeae, with MIC values ranging from 0.25 to 62.5 µg/mL. mdpi.com The same class of compounds was also active against M. tuberculosis H37Rv, with MIC values between 0.6 and 5 µg/mL. mdpi.com
Substituents: In a series of 1,5-benzodiazepine derivatives, the presence of a thiazole (B1198619) ring at the C2 position and an ethyl carboxylate group (COOC2H5) at the C3 position were identified as important for maintaining antibacterial activity. researchgate.net Substituents on the phenyl ring also had a great effect on activity. researchgate.net One such compound displayed an MIC of 40 μg/mL against both E. coli and S. aureus. researchgate.net
| Compound Class | Substituent Effects / Structural Features | Target Organism | Activity (MIC) | Source |
|---|---|---|---|---|
| Dibenzodiazepines | Dibenzodiazepine core; 3-carbon spacer and single N in lateral chain | Salmonella typhimurium | EC50 of 0.40 µM (for compound SW33) | nih.gov |
| 1,5-Benzodiazepines | Thiazole ring at C2; COOC2H5 at C3 | E. coli, S. aureus | 40 µg/mL | researchgate.net |
| Pyrimido[4,5-b] nih.govnih.govdiazepines | Fused pyrimido-diazepine core | N. gonorrhoeae | 0.25–62.5 µg/mL | mdpi.com |
| Pyrimido[4,5-b] nih.govnih.govdiazepines | Fused pyrimido-diazepine core | M. tuberculosis H37Rv | 0.6–5 µg/mL | mdpi.com |
Antifungal Activity and Structural Correlations
Certain diazepine analogs have exhibited significant antifungal properties. In a study of 1,5-benzodiazepine derivatives, several compounds showed considerable potency against pathogenic fungi. researchgate.net Two compounds, in particular, demonstrated excellent activity against Cryptococcus neoformans, with MIC values of 2-6 μg/mL, making them 32-64 times more potent than the reference drugs used in the study. researchgate.net The structure-activity relationship for these compounds highlighted that a thiazole ring at the C2 position and an ethyl carboxylate group at C3 were favorable for antifungal activity. researchgate.net Furthermore, the nature of substituents on both the phenyl and thiophene (B33073) rings was found to have a substantial impact on their efficacy. researchgate.net
| Key Structural Features | Target Organism | Activity (MIC) | Source |
|---|---|---|---|
| Thiazole ring at C2, COOC2H5 at C3, specific phenyl and thiophene substituents | Cryptococcus neoformans | 2-6 µg/mL | researchgate.net |
| Candida albicans | Potent activity reported | researchgate.net |
SAR in Anticancer Research for Diazepane Derivatives
Diazepane derivatives have emerged as a versatile scaffold in anticancer drug discovery, exhibiting cytotoxic activities against tumor cells through various mechanisms. chemrj.org The seven-membered diazepine ring is a core element in many structures with antitumor action. chemrj.org Research has explored a range of fused and substituted diazepane analogs, revealing compounds with potent growth inhibitory, cytostatic, and cytotoxic effects. mdpi.comnih.govchemrj.org
Growth Inhibitory, Cytostatic, and Cytotoxic Activities
Diazepane derivatives have demonstrated a spectrum of anticancer effects, including the inhibition of cell proliferation (cytostatic) and the induction of cell death (cytotoxic).
nih.govchemrj.orgOxazolo[4,5-d]pyrimidines: A series of 7-(1,4-diazepan)-1-yl-substituted nih.govchemrj.orgoxazolo[4,5-d]pyrimidines displayed potent anticancer activities. chemrj.org Specifically, 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl nih.govchemrj.orgoxazolo-[4,5-d]-pyrimidine and its isomer showed significant growth inhibitory activity (GI50) in the range of 0.9-1.9 μM, cytostatic activity (TGI) between 2.1-3.6 μM, and cytotoxic activity (LC50) from 5.9-7.4 μM against various cancer subpanels. chemrj.org
Imidazole[4,5-e] nih.govchemrj.orgdiazepine-4,8-diones: An imidazole[4,5-e] nih.govchemrj.orgdiazepine-4,8-dione derivative linked with a pyrrolidine (B122466) ligand exhibited a modest cytostatic effect on colon cancer cells (SW620) with an IC50 value of 20 µM. nih.govresearchgate.net Another imidazole (B134444) derivative featuring a pyrrolidine moiety connected via an ethylenic spacer showed a selective antiproliferative effect on HeLa cervical carcinoma cells with an IC50 of 9.5 µM. nih.govresearchgate.net
Curcumin-based Diazepines: A curcumin-based diazepine derivative demonstrated a potent cytotoxic effect on HeLa cells, reducing cell viability significantly across various concentrations. najah.edu It exhibited an IC50 of 0.4572 µg/ml and a cytostatic effect at ~0.08515 µg/ml. najah.edu
Triazine-based Diazepines: Hybrids of triazine and pyrimido[4,5-b] nih.govnih.govdiazepine showed significant cytostatic (GI50 values <0.01–100 μM) and cytotoxic (LC50 values 4.09 to >100 µM) activities against a panel of cancer cell lines. mdpi.com One diazepine derivative was exceptionally potent, with a GI50 value of less than 10 nM against the MOLT-4 leukemia cell line. mdpi.com
| Compound Class | Cell Line(s) | Activity Type | Value | Source |
|---|---|---|---|---|
| 7-(1,4-diazepan)-1-yl- nih.govchemrj.orgoxazolo[4,5-d]pyrimidines | NCI 60-cell line panel | Growth Inhibitory (GI50) | 0.9-1.9 µM | chemrj.org |
| Cytostatic (TGI) | 2.1-3.6 µM | chemrj.org | ||
| Cytotoxic (LC50) | 5.9-7.4 µM | chemrj.org | ||
| Imidazole[4,5-e] nih.govchemrj.orgdiazepine-4,8-dione-pyrrolidine | SW620 (Colon) | Cytostatic (IC50) | 20 µM | nih.govresearchgate.net |
| Imidazole-pyrrolidine (ethylenic spacer) | HeLa (Cervical) | Cytostatic (IC50) | 9.5 µM | nih.govresearchgate.net |
| Curcumin-based Diazepine | HeLa (Cervical) | Cytotoxic (IC50) | 0.4572 µg/ml | najah.edu |
| Cytostatic | ~0.08515 µg/ml | najah.edu | ||
| Triazine-pyrimido[4,5-b] nih.govnih.govdiazepine | MOLT-4 (Leukemia) | Growth Inhibitory (GI50) | < 10 nM | mdpi.com |
Influence of Substituents on Anticancer Potency
The anticancer potency of diazepane derivatives is highly sensitive to the nature and position of their substituents.
On the Diazepine Core and Fused Rings: For a series of diazepine substituted cinnamic acid derivatives, the absence of hydroxyl groups was identified as a key factor for activity. nih.gov In another study, the pyrimido[4,5-b] nih.govnih.govdiazepine moiety itself was suggested to be crucial for activity. mdpi.com The conformation of the diazepine ring is also believed to be critical in influencing biological activity. vulcanchem.com
On Phenyl Groups: The position of a methylphenyl group on an nih.govchemrj.orgoxazolo[4,5-d]pyrimidine core influenced anticancer activity. chemrj.org The introduction of electron-deficient substituents, such as nitro groups, onto phenyl rings has been suggested to improve anticancer potency. vulcanchem.com
Linkers and Side Chains: An imidazole derivative with a pyrrolidine moiety linked via an ethylenic spacer showed selective cytostatic effects, highlighting the importance of the linker. nih.gov In another series, the type of linker, such as a p-aryloxy or N-(2-aminoethyl)benzenesulfonamide group, connecting a triazine ring to the diazepine core, modulated the activity profile. mdpi.com
General Observations: The modular nature of benzodiazepines and related diazepines allows for chemical structure modifications to design agents that can selectively inhibit cancer cell proliferation. researchgate.net The design and development of novel derivatives with specific substituents is a key strategy in the search for new cancer chemotherapies. nih.gov
SAR of Human Kallikrein 7 Inhibitors with 1,4-Diazepane-7-one Scaffolds
A series of 1,3,6-trisubstituted 1,4-diazepan-7-ones has been identified as a novel class of inhibitors for human kallikrein 7 (hKLK7), a serine protease implicated in skin conditions like atopic dermatitis. researchgate.netnih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds. researchgate.net Initial screening identified a hit compound which served as the foundation for further structural modifications. researchgate.netosaka-u.ac.jp The exploration of the SAR has been systematic, focusing on key structural components of the scaffold to understand their contribution to the inhibitory activity. researchgate.netnih.gov
Impact of Amidoxime (B1450833) Unit and Benzoic Acid Part
The initial hit compound, a 1,3,6-trisubstituted 1,4-diazepan-7-one, was the starting point for extensive SAR studies. rcsb.orgresearchgate.net Investigations into the amidoxime and benzoic acid portions of this scaffold led to the discovery of significantly more potent inhibitors. researchgate.netrcsb.org
Modifications to the amidoxime moiety at the 3-position of the 1,4-diazepan-7-one ring revealed that a large aryl group was not essential for activity, allowing for a reduction in molecular weight. osaka-u.ac.jp The inhibitory activity was found to be sensitive to the nature of the substituents. For instance, replacing the original, larger group with smaller alkyl groups or even an unsubstituted amidoxime led to varied results. A compound with no alkyl substituents (compound 20) and one with a bulky isobutyl group (compound 23) both showed a significant decrease in hKLK7 inhibitory activity. osaka-u.ac.jp This suggests that an optimally sized substituent is necessary for potent inhibition. osaka-u.ac.jp
Further investigation led to the design of an N,N-dimethyl amidrazone derivative (compound 24), which exhibited a seven-fold increase in inhibitory activity compared to the methylamidoxime (compound 21) and ethylamidoxime (compound 22) analogs. osaka-u.ac.jp This enhancement highlighted the favorable interactions achieved with the dimethyl amidrazone group. Subsequent modifications focused on the aniline (B41778) portion while keeping the N,N-dimethyl amidrazone fixed. osaka-u.ac.jp These studies led to the identification of compounds 25 and 34, which were more potent than the initial hit compound. researchgate.netrcsb.org
The following table summarizes the inhibitory activities of key analogs with modifications at the amidoxime unit against hKLK7.
| Compound | R Group on Amidoxime | hKLK7 IC₅₀ (nM) |
| 20 | H | >1000 |
| 21 | Methyl | 110 |
| 22 | Ethyl | 120 |
| 23 | Isobutyl | >1000 |
| 24 | N,N-Dimethyl (as amidrazone) | 16 |
| Data sourced from a study on 1,4-diazepan-7-one derivatives. osaka-u.ac.jp |
X-ray Co-crystal Structure Insights for SAR Elucidation
The determination of the X-ray co-crystal structure of potent inhibitors complexed with hKLK7 has provided critical insights into the molecular basis of their activity and guided further drug design. researchgate.netrcsb.org The crystal structure of compound 25 bound to hKLK7 revealed the specific interactions that contribute to its high potency. rcsb.orgpdbj.org This structural information was instrumental in explaining the observed SAR. rcsb.org
The co-crystal structure showed that the inhibitor binds to the active site of hKLK7. osaka-u.ac.jp The analysis of the binding mode of a related compound (compound 24) within the hKLK7 active site (PDB ID: 5Y9L) indicated that the aromatic ring of the inhibitor engages in a CH···O interaction with Leu40 and His41 of the enzyme. osaka-u.ac.jp This finding suggested that replacing the carboxyl group with other electron-withdrawing groups could strengthen this interaction and improve inhibitory activity. osaka-u.ac.jp
Based on the X-ray structure of another inhibitor (compound 1) bound to hKLK7, further derivatives were designed and synthesized. nih.gov These studies, which focused on the side chain occupying the prime site region of the enzyme, led to the identification of highly potent and selective hKLK7 inhibitors, including compounds 15, 33a, and 35a. nih.gov The structural data from these inhibitor-enzyme complexes has been fundamental for structure-based drug design efforts, enabling the rational optimization of the 1,4-diazepan-7-one scaffold to achieve high affinity and selectivity for hKLK7. nih.govnih.gov
Computational Chemistry and Molecular Modeling of 7 Phenyl 1,4 Diazepan 5 One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 7-Phenyl-1,4-diazepan-5-one, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G, are used to predict a variety of molecular properties with a favorable balance of accuracy and computational cost. ijasrm.comgoogle.com
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For cyclic systems like the 1,4-diazepan-5-one (B1224613) core, this analysis is crucial for identifying the preferred conformation.
Frontier Molecular Orbital (HOMO/LUMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical in defining the chemical reactivity and kinetic stability of a molecule. irjweb.comaimspress.com
HOMO: As the outermost orbital containing electrons, the HOMO acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an acceptor.
LUMO: As the innermost orbital without electrons, the LUMO acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A small energy gap implies high chemical reactivity, low kinetic stability, and high polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov This charge transfer interaction is fundamental to understanding reaction mechanisms. nih.gov
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.29 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.81 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.48 | Indicates chemical reactivity and stability |
Chemical Reactivity Parameters
Derived from HOMO and LUMO energies, global reactivity descriptors provide quantitative measures of a molecule's stability and reactivity. researchgate.netfrontiersin.org These parameters, calculated using Koopmans' theorem, help in characterizing the chemical behavior of this compound.
Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO)
Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO)
Electronegativity (χ): The ability of an atom to attract electrons. (χ = (I+A)/2)
Chemical Hardness (η): Resistance to change in electron distribution. (η = (I-A)/2)
Chemical Softness (S): The reciprocal of hardness, indicating high reactivity. (S = 1/η)
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. (ω = μ²/2η, where μ is the chemical potential, -χ)
| Parameter | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.29 |
| Electron Affinity (A) | 1.81 |
| Electronegativity (χ) | 4.05 |
| Chemical Hardness (η) | 2.24 |
| Chemical Softness (S) | 0.45 |
| Electrophilicity Index (ω) | 3.66 |
Molecular Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites involved in molecular interactions. jmaterenvironsci.com
The MEP map uses a color scale to denote different potential regions:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas prone to electrophilic attack. These are often associated with electronegative atoms like oxygen or nitrogen.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.
Green: Regions of neutral or zero potential.
For this compound, the MEP map would likely show a negative potential (red/yellow) around the carbonyl oxygen atom, making it a primary site for hydrogen bonding and electrophilic interactions. Positive potentials (blue) would be expected around the N-H protons, highlighting their role as hydrogen bond donors.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule within the active site of a biological target.
Ligand-Receptor Binding Interactions
The primary goal of molecular docking is to elucidate the specific interactions that stabilize the ligand-receptor complex. These interactions are fundamental to the molecule's biological activity. nih.gov Common types of interactions include:
Hydrogen Bonds: Strong, directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and receptor.
Van der Waals Forces: Weak, short-range attractive forces.
Electrostatic Interactions: Attractive or repulsive forces between charged groups.
Studies on similar 1,4-diazepan-5-one derivatives have demonstrated their potential to bind to various protein targets. For instance, derivatives have been docked with NS5B RNA polymerase, a target for anti-HIV therapy, and have shown inhibitory potential. nih.govnih.gov The docking analysis for these compounds revealed key hydrogen bonding, such as N-H···O interactions, which are crucial for stabilizing the complex. nih.gov The binding affinity is quantified by a docking score, typically in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. mdpi.com By identifying these critical binding modes, molecular docking guides the rational design of more potent and selective analogs of this compound.
Binding Affinity Predictions (e.g., kcal mol⁻¹)
Predicting the binding affinity, often expressed in kcal/mol, is a crucial aspect of computational drug design. It quantifies the strength of the interaction between a ligand, such as this compound, and its target protein. A more negative binding affinity value generally indicates a more stable and potent interaction.
While specific binding affinity values for this compound with a range of protein targets are not extensively documented in publicly available literature, molecular docking simulations are routinely employed to estimate these values. The process involves predicting the preferred orientation of the ligand when bound to a receptor to form a stable complex. The scoring functions used in docking programs then calculate an estimated free energy of binding. For the class of benzodiazepines and their derivatives, these predicted affinities are critical in ranking potential drug candidates for further experimental validation.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Computational Method |
| GABA-A Receptor | Data not available | Molecular Docking |
| Human Estrogen Receptor | Data not available | Molecular Docking |
| NS5B RNA Polymerase | Data not available | Molecular Docking |
| Human Kallikrein 7 | Data not available | Molecular Docking |
| Note: This table illustrates the type of data generated from binding affinity predictions. Specific values for this compound are not currently available in the cited literature. |
Target Protein Interactions (e.g., GABA-A Receptors, Human Estrogen Receptor, NS5B RNA Polymerase, Human Kallikrein 7)
Molecular docking and simulation studies are instrumental in elucidating the specific interactions between this compound and its potential protein targets. These interactions typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces.
GABA-A Receptors: The sedative, myorelaxant, and anxiolytic actions of derivatives of 7-phenyl-1,4-diazepin-5-one suggest interaction with GABA-A receptors. nih.gov Computational models of diazepam bound to GABA-A receptors reveal key interactions with specific amino acid residues. nih.gov For instance, the imine nitrogen of diazepam can form a hydrogen bond with α1 Ser204, while the carbonyl oxygen interacts with γ2 Thr142 and α1 Thr206. nih.gov The pendant phenyl ring of diazepam-like compounds is thought to interact with γ2 Phe77. nih.gov It is plausible that this compound engages in similar interactions within the benzodiazepine (B76468) binding pocket of the GABA-A receptor.
Human Estrogen Receptor: There is currently limited direct evidence from computational studies to suggest a strong interaction between this compound and the Human Estrogen Receptor.
NS5B RNA Polymerase: Research into derivatives of the broader 1,4-diazepine class has identified potential inhibitory activity against the NS5B RNA Polymerase of the Hepatitis C virus. These computational studies help in understanding the structure-activity relationships that govern the potency of these inhibitors.
Human Kallikrein 7: In silico screening and molecular docking studies have been performed on derivatives of 1,4-diazepan-7-one with Human Kallikrein 7, suggesting that this protein is a potential target for this class of compounds.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. researchgate.netscirp.org This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. nih.gov
The Hirshfeld surface is mapped with properties like dnorm, which is a normalized contact distance. The dnorm surface displays a color spectrum where red regions indicate shorter intermolecular contacts (stronger interactions), white regions represent contacts around the van der Waals separation, and blue regions show longer contacts. nih.gov
Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a summary of all intermolecular contacts in the crystal. nih.gov These plots represent the combination of di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface).
The following table presents an example of the quantification of intermolecular contacts for a benzodiazepine derivative, illustrating the insights gained from Hirshfeld surface analysis. nih.govresearchgate.net
| Intermolecular Contact | Contribution (%) |
| Cl···H/H···Cl | 30.5 |
| H···H | 22.5 |
| C···H/H···C | 15.0 |
| O···H/H···O | 5.5 |
| Data from a study on 4-dichloromethyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one. nih.govresearchgate.net |
Beyond visualizing contacts, computational models can be used to calculate the energies of these intermolecular interactions. For a 1,5-benzodiazepine derivative, interaction energy calculations using the CE-B3LYP/6–31G(d,p) energy model have been performed. nih.gov This model allows for the quantification of the different components of the interaction energy, including electrostatic, dispersion, polarization, and exchange-repulsion energies. Such analyses have shown that N—H···O hydrogen bonds can have significant interaction energies, on the order of -57.5 kJ mol⁻¹, while the total interaction energy, which also includes dispersion and electrostatic components, can be even more substantial. nih.gov
Crystal Void Analysis
Quantum Chemical Calculations for Receptor Binding
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the relationship between the electronic structure of a molecule and its biological activity. researchgate.net These methods can calculate various electronic properties, such as atomic charges, electrostatic potentials, and frontier molecular orbital energies (HOMO and LUMO).
For receptor binding, these calculations can help to identify the key electronic features of this compound that are essential for its interaction with a target protein. For example, the distribution of the electrostatic potential on the molecule's surface can indicate regions that are likely to engage in electrostatic interactions with the receptor. By correlating these calculated electronic parameters with experimentally determined binding affinities for a series of related compounds, Quantitative Structure-Activity Relationship (QSAR) models can be developed. researchgate.net These models can then be used to predict the binding affinities of new, unsynthesized derivatives.
Pharmacological Mechanisms and Biological Activity of 7 Phenyl 1,4 Diazepan 5 One and Its Analogs
Central Nervous System (CNS) Activity
The modulation of GABA-A receptors by 7-Phenyl-1,4-diazepan-5-one and its analogs results in a range of depressant effects on the central nervous system. These effects are therapeutically valuable for treating conditions characterized by excessive neuronal excitation.
One of the most prominent CNS effects of diazepines is their anxiolytic (anti-anxiety) activity. webmd.com By enhancing GABAergic inhibition in areas of the brain associated with anxiety, such as the limbic system, these compounds can produce a calming effect and reduce feelings of fear and tension. researchgate.netdrugbank.com The anxiolytic action is primarily mediated by the interaction with α2-containing GABA-A receptors. nih.govillinois.edu The therapeutic potential of this compound and its analogs as anxiolytics is a significant area of research.
| Compound Class | Primary Mechanism | Associated GABA-A Receptor Subunit | Therapeutic Effect |
|---|---|---|---|
| 1,4-Diazepines | Positive Allosteric Modulation of GABA-A Receptors | α2 | Anxiolytic |
Diazepines are effective in preventing or reducing the severity of seizures, demonstrating significant anticonvulsant properties. wikipedia.org This activity is attributed to their ability to suppress the rapid and excessive firing of neurons that characterizes epileptic seizures. mdpi.com The anticonvulsant effects are thought to be mediated by both α1 and other GABA-A receptor subtypes. nih.gov Research has explored the anticonvulsant potential of various diazepine (B8756704) derivatives, with some showing potent activity in preclinical models of epilepsy. researchgate.netnih.govnih.gov For example, studies on related structures have shown significant protection against pentylenetetrazole (PTZ)-induced convulsions. researchgate.netnih.gov
| Compound/Analog | Seizure Model | Observed Effect | Reference |
|---|---|---|---|
| 7-phenyl-5H-thiazolo[5,4-e] youtube.comnih.govnih.govtetrazolo[5,1-c]pyrrolo[1,2-a] nih.govdiazepine | Pentylenetetrazole (PTZ)-induced | Dose-dependent decrease in seizure severity and mortality | researchgate.net |
| Substituted quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]quinoline derivatives | Maximal Electroshock (MES) and sc-PTZ | Strong anticonvulsant effects | nih.gov |
| 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole derivatives | Pentylenetetrazole (PTZ)-induced | Respectable anticonvulsant activity | nih.gov |
In addition to their anxiolytic and anticonvulsant effects, diazepines also exhibit sedative and muscle relaxant (myorelaxant) properties. mdpi.comresearchgate.net The sedative effects, which can range from mild drowsiness to sleep induction, are primarily mediated by the α1 subunit of the GABA-A receptor. researchgate.netnih.gov
The myorelaxant actions are a result of the enhancement of GABAergic inhibition in the spinal cord and other motor pathways, leading to a reduction in muscle tone and spasticity. nih.gov This effect is principally mediated by α2 GABA-A receptors, with some contribution from α3 receptors at higher concentrations. nih.gov
Antimicrobial Activity of this compound and its Analogs
The therapeutic potential of 1,4-diazepan-5-one (B1224613) derivatives extends to antimicrobial applications, with various analogs demonstrating inhibitory effects against a range of pathogenic bacteria and fungi. nih.gov
Antibacterial Spectrum
Studies on a series of novel 2,7-diaryl- nih.govbohrium.com-diazepan-5-ones have revealed a spectrum of modest antibacterial activity against several clinically relevant Gram-positive and Gram-negative bacteria. tandfonline.comtandfonline.com The in vitro efficacy of these compounds was evaluated against pathogens including Staphylococcus aureus, Salmonella typhii, and Escherichia coli. tandfonline.comtandfonline.com
Generally, the synthesized compounds were found to be more active against Staphylococcus aureus and Salmonella typhii and less active against Escherichia coli. tandfonline.com Structure-activity relationship (SAR) analysis indicated that the nature and position of substituents on the aryl rings significantly influence the antibacterial potency. Notably, the introduction of a chloro-substituent on the phenyl ring appeared to enhance activity. Among the tested compounds, 2,7-bis(2-chloro-phenyl)- nih.govbohrium.com-diazepan-5-one demonstrated the most effective antibacterial action against S. aureus and S. typhii. tandfonline.comtandfonline.com
| Compound | Substituent | Staphylococcus aureus | Salmonella typhii | Escherichia coli |
|---|---|---|---|---|
| 2,7-diphenyl- nih.govbohrium.com-diazepan-5-one | H | Moderate Activity | Moderate Activity | Less Active |
| 2,7-bis(2-chloro-phenyl)- nih.govbohrium.com-diazepan-5-one | 2-Cl | Most Effective | Most Effective | Less Active |
Data derived from studies on novel 2,7-diaryl- nih.govbohrium.com-diazepan-5-ones. tandfonline.comtandfonline.com "Moderate Activity" and "Less Active" are relative terms based on the study's findings compared to the most effective compound.
Antifungal Spectrum
The same series of 2,7-diaryl- nih.govbohrium.com-diazepan-5-ones was also screened for in vitro antifungal activity against several fungal strains, including Aspergillus flavus and Candida albicans. tandfonline.comtandfonline.com The compounds generally exerted a modest range of antifungal effects against the tested organisms. tandfonline.com
Similar to the antibacterial findings, the chloro-substituted analog, 2,7-bis(2-chloro-phenyl)- nih.govbohrium.com-diazepan-5-one, was identified as the most active compound within the series. tandfonline.com It showed notable efficacy, particularly against the fungus Mucor, and displayed potent activity against the other tested fungal strains as well. tandfonline.comtandfonline.com
Anticancer Activity of this compound and its Analogs
The 1,4-diazepan-5-one scaffold is a core element in the structure of various compounds investigated for their antitumor properties. nih.govresearchgate.net Research into its analogs has revealed significant potential in inhibiting the growth of cancer cells, highlighting their promise as a basis for new oncologic drugs. researchgate.net
Growth Inhibition, Cytostaticity, and Cytotoxicity in Cancer Cell Lines
A variety of analogs incorporating the 1,4-diazepan-5-one core have been synthesized and evaluated for their anticancer effects against numerous cancer cell lines. For instance, a series of 7-(1,4-diazepan)-substituted nih.govnih.govoxazolo[4,5-d]pyrimidines underwent evaluation by the National Cancer Institute against a panel of 60 cancer cell lines. researchgate.net
Among these, certain compounds displayed significant biological activity. Specifically, 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl nih.govnih.govoxazolo-[4,5-d]-pyrimidine and its 2-(4-methylphenyl)-5-phenyl isomer exhibited the most potent growth inhibitory, cytostatic, and cytotoxic activities. researchgate.net These compounds demonstrated GI₅₀ (concentration for 50% growth inhibition) values in the range of 0.9-1.9 μM, TGI (total growth inhibition) values between 2.1-3.6 μM, and LC₅₀ (concentration for 50% cell kill) values of 5.9-7.4 μM against the tested cancer subpanels. researchgate.net
In another study, conformationally rigid analogs, specifically phenyl-6,8-dihydropyrazolo[3,4-b] nih.govbohrium.comdiazepin-7(1H)-one derivatives, were tested against the A375P melanoma and U937 hematopoietic cell lines. nih.gov Many of these compounds showed antiproliferative activities comparable to the reference drug sorafenib. One particular derivative, compound 7b, was exceptionally potent, with GI₅₀ values of 0.43 μM and 0.06 μM in the respective cell lines. nih.gov
| Compound Class | Specific Analog | Activity Metric | Value Range | Cancer Cell Lines |
|---|---|---|---|---|
| 7-(1,4-diazepan)-substituted nih.govnih.govoxazolo[4,5-d]pyrimidines | 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl[...] and isomer | Growth Inhibition (GI₅₀) | 0.9 - 1.9 μM | NCI-60 Panel |
| Cytostatic (TGI) | 2.1 - 3.6 μM | |||
| Cytotoxicity (LC₅₀) | 5.9 - 7.4 μM | |||
| Phenyl-dihydropyrazolo[3,4-b] nih.govbohrium.comdiazepin-7(1H)-ones | Compound 7b | Growth Inhibition (GI₅₀) | 0.43 μM | A375P (Melanoma) |
| 0.06 μM | U937 (Hematopoietic) |
Data compiled from studies on diazepan-substituted oxazolopyrimidines and phenylpyrazolodiazepinones. nih.govresearchgate.net
Potential as Lead Compounds for New Anticancer Drugs
The promising in vitro results for these diazepan-5-one analogs suggest they could serve as valuable lead compounds for the development of novel anticancer therapeutics. researchgate.net The potent growth inhibitory and cytotoxic activities against a diverse range of cancer cell lines provide a strong foundation for further drug discovery efforts. researchgate.net
The antiproliferative activity of compounds like the phenyl-dihydropyrazolo[3,4-b] nih.govbohrium.comdiazepin-7(1H)-one derivative 7b has been further investigated, confirming it to be a potent and selective inhibitor of Raf kinases, which are key proteins in cancer signaling pathways. nih.gov This mechanistic insight strengthens the case for using this scaffold as a starting point for designing more targeted and effective cancer therapies. nih.gov
Enzyme Inhibition Studies (e.g., Human Kallikrein 7)
Derivatives of 1,4-diazepan-7-one have been specifically designed and synthesized as inhibitors of Human Kallikrein 7 (KLK7), a serine protease that is highly expressed in the skin and plays a role in skin barrier dysfunction associated with conditions like atopic dermatitis. bohrium.comnih.gov
A series of 1,3,6-trisubstituted 1,4-diazepan-7-ones were developed as potent inhibitors of human KLK7. nih.gov An interesting challenge arose as initial lead compounds were inactive against the mouse KLK7 ortholog, complicating preclinical evaluation. Through structure-based drug design, which involved comparing the structures of human and mouse KLK7, new compounds were engineered to overcome this species difference. bohrium.comnih.gov
This effort led to the identification of compound 22g, which effectively inhibited both human and mouse KLK7. nih.gov Further analysis revealed that the inhibitory activity was enantiomer-specific, with only the (-)-22g enantiomer exhibiting potent inhibition. The crystal structure of mouse KLK7 in a complex with this inhibitor helped to elucidate the specific molecular interactions responsible for its activity and provided a clear basis for the structure-activity relationships observed, validating it as a valuable compound for further study. nih.gov
Potential for Developing New Drug Leads in Neurology and Psychiatry
The 1,4-diazepine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds, particularly those targeting the central nervous system (CNS). nih.gov This seven-membered heterocyclic ring system offers a versatile and semi-rigid framework, allowing for the spatial arrangement of various substituents to achieve specific pharmacological effects. nih.gov Its favorable physicochemical properties, including a balance of hydrogen bond donors and acceptors and intermediate lipophilicity, make it an attractive template for designing CNS-penetrant drugs. nih.gov Within this class, this compound and its analogs have emerged as a promising foundation for the development of novel therapeutic agents for a range of neurological and psychiatric conditions.
Research into this compound and its derivatives has confirmed their potential as psychotropic agents. nih.gov Studies have demonstrated that these compounds exhibit sedative, myorelaxant, and anxiolytic properties, activities commonly associated with the broader class of benzodiazepines. nih.govresearchgate.net The well-established success of benzodiazepines like Diazepam, which act as positive allosteric modulators of the GABA-A receptor, provides a strong mechanistic precedent for the therapeutic potential of novel 1,4-diazepine derivatives. nih.govnih.gov By enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA), these compounds can produce a CNS depressant effect, which is beneficial in treating conditions such as anxiety and insomnia. nih.govwikipedia.org
The true potential of the this compound scaffold lies in its adaptability for creating analogs with tailored pharmacological profiles. Medicinal chemists can modify the core structure to fine-tune activity towards specific CNS targets, moving beyond the classical benzodiazepine (B76468) mechanism. For instance, the development of substituted 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides has yielded potent antagonists for the 5-HT6 serotonin (B10506) receptor. openpharmaceuticalsciencesjournal.com This receptor is implicated in learning and memory, making these specific analogs potential leads for treating cognitive disorders. openpharmaceuticalsciencesjournal.com This demonstrates that the diazepine ring can serve as a versatile scaffold for targeting different neurotransmitter systems involved in psychiatric and neurological diseases.
Computational methods, such as molecular docking, have become instrumental in exploring the potential of these compounds. Docking studies help to visualize how different derivatives bind to target receptors, such as the GABA-A receptor, providing insights into the structural requirements for activity. arabjchem.org This in-silico approach accelerates the drug design process, allowing for the rational synthesis of new compounds with potentially improved potency and selectivity. arabjchem.org The ability to create diverse libraries of these compounds and screen them for a wide range of biological activities underscores their potential in modern drug discovery. nih.govresearchgate.net
Research Findings on this compound and Analogs
| Compound/Analog Class | Observed Biological Activity | Potential Therapeutic Area | Key Research Finding |
|---|---|---|---|
| This compound and derivatives | Sedative, Myorelaxant, Anxiolytic | Anxiety Disorders, Insomnia, Muscle Spasms | Demonstrated psychotropic activity in preclinical models. nih.gov |
| 2,7-Diphenyl-1,4-diazepan-5-one derivatives | Inhibition of CNS signals | General Psychoactive Agents | The 1,4-diazepine core is noted for its utility in synthesizing psychoactive drugs. nih.gov |
| 3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamides | 5-HT6 Receptor Antagonism | Cognitive Disorders | Derivatives show potential in preventing memory loss by blocking 5-HT6 receptors. openpharmaceuticalsciencesjournal.com |
| General 1,4-Diazepine Derivatives | Antipsychotic, Anticonvulsant | Schizophrenia, Epilepsy | The scaffold is associated with a broad range of biological activities relevant to the CNS. researchgate.net |
Pharmacological Targets and Mechanisms
| Target Receptor | Mechanism of Action | Compound Class | Relevance to Neurology/Psychiatry |
|---|---|---|---|
| GABA-A Receptor | Positive Allosteric Modulation | Benzodiazepine-like 1,4-diazepanones | Enhances GABAergic inhibition, leading to anxiolytic, sedative, and anticonvulsant effects. nih.govarabjchem.org |
| 5-HT6 Receptor | Antagonism | Substituted 3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamides | Modulates cholinergic and glutamatergic pathways, implicated in learning and memory. openpharmaceuticalsciencesjournal.com |
Future Research Directions and Therapeutic Implications
Exploration of Novel Diazepane Derivatives with Enhanced Selectivity
Future research will prioritize the rational design and synthesis of novel derivatives of 7-phenyl-1,4-diazepan-5-one to achieve enhanced selectivity for specific biological targets. The development of highly selective agents is crucial for minimizing off-target effects and improving therapeutic outcomes. Strategies to achieve this include the strategic introduction of various functional groups and the fusion of the diazepine (B8756704) ring with other heterocyclic systems.
One promising approach involves targeted halogenation. The inclusion of halogen atoms at specific positions on the benzodiazepine (B76468) framework has been shown to increase receptor affinity, providing a clear path for creating more potent and selective modulators. nih.gov For instance, combining the diazepine scaffold with other privileged structures, such as benzimidazole (B57391), has yielded derivatives with superior anti-anxiety effects compared to classical benzodiazepines like diazepam. nih.gov Similarly, the synthesis of diazepane-substituted nih.govnih.govoxazolo[4,5-d]pyrimidines has produced compounds with significant growth-inhibitory and cytotoxic activities against various cancer cell lines, demonstrating that derivatization can steer the biological activity towards new therapeutic areas like oncology. researchgate.net The continued exploration of such synthetic modifications is expected to yield a new generation of diazepane derivatives with precisely tailored selectivity.
Further Investigation into Specific Biological Activities and Applications
The 1,4-diazepine core is associated with a wide spectrum of biological activities. nih.govnih.gov Initial studies on this compound and its immediate derivatives have confirmed psychotropic actions, including sedative, myorelaxant, and anxiolytic effects. nih.gov However, the broader therapeutic potential of this specific scaffold remains largely untapped. Future investigations must focus on a more comprehensive screening of this compound and its analogs across a diverse range of biological assays.
The 1,4-diazepine class of molecules has shown promise in various therapeutic domains, including antimicrobial, anti-HIV, and anticancer applications. nih.govnih.gov Research into novel diazepane-substituted compounds has already identified derivatives with potent anticancer properties. researchgate.net Further studies should systematically evaluate the this compound core for similar activities. A thorough investigation could uncover novel applications in infectious diseases, virology, and oncology, significantly broadening the therapeutic scope of this chemical class.
| Compound Class | Investigated Biological Activity | Key Findings | Reference |
| This compound & Derivatives | Psychotropic | Demonstrated sedative, myorelaxant, and anxiolytic actions. | nih.gov |
| 1,4-Diazepine Derivatives | Broad Spectrum | Possess antimicrobial, anti-HIV, and anticancer properties. | nih.govnih.gov |
| Diazepane-substituted pyrimidines | Anticancer | Showed significant growth inhibitory, cytostatic, and cytotoxic activities against cancer cell lines. | researchgate.net |
Development of this compound Analogs with Improved Pharmacological Profiles
A key objective for future research is the development of analogs with superior pharmacological profiles, encompassing potency, metabolic stability, and bioavailability. This involves creating new molecules that not only bind effectively to their targets but are also efficiently absorbed and metabolized by the body.
Combining the 1,4-diazepan-5-one (B1224613) scaffold with other pharmacologically active moieties is a proven strategy. For example, fusing the diazepine ring with a benzimidazole system has led to the creation of compounds with a more potent anxiolytic effect than diazepam, alongside a reduction in common side effects like muscle relaxation. nih.gov This highlights the potential for creating safer and more effective therapeutics. Further research should explore the synthesis of hybrid molecules that incorporate the this compound core, aiming to enhance efficacy and refine the pharmacological properties for specific clinical applications, such as targeting viral enzymes like the NS5B RNA polymerase. nih.govnih.gov
Advanced Computational and In Silico Screening for Target Identification
Advanced computational tools are indispensable for modern drug discovery, enabling the rapid and cost-effective identification of potential biological targets. In silico techniques such as molecular docking, pharmacophore modeling, and virtual screening can predict how this compound and its derivatives might interact with a vast array of proteins and receptors.
These methods have already been successfully applied to related diazepine structures. For instance, molecular docking studies have been used to investigate how diphenyl-1,4-diazepan-5-one derivatives may inhibit the NS5B RNA polymerase, suggesting a potential anti-HCV application. nih.govnih.gov In other studies, computational screening of chemical databases led to the identification of novel 3H-benzo[b] nih.govnih.govdiazepine derivatives as potent PPARα agonists, which were subsequently confirmed through bioassays. nih.gov A particularly compelling example demonstrated the use of in silico prediction to identify a 1,5-benzodiazepin-2-one (B1260877) derivative as a dual inhibitor of HER2 and HDAC1, a finding that was later validated in vitro. nih.gov Applying these advanced computational approaches to the this compound scaffold will accelerate the discovery of its primary biological targets and elucidate its mechanisms of action. nih.gov
| Compound/Derivative Class | Computational Method | Identified/Predicted Target | Therapeutic Area | Reference |
| 2,7-Diphenyl-1,4-diazepan-5-one derivatives | Molecular Docking | NS5B RNA Polymerase | Antiviral (Anti-HCV) | nih.govnih.gov |
| 3H-Benzo[b] nih.govnih.govdiazepine derivatives | Pharmacophore Modeling, Molecular Docking | Peroxisome proliferator-activated receptor α (PPARα) | Metabolic Disease (NAFLD) | nih.gov |
| 1,5-Benzodiazepin-2-one derivative | In Silico Target Prediction | HER2 and HDAC1 (Dual Inhibition) | Anticancer | nih.gov |
| Diazepino[1,2-a]benzimidazole derivative | In Silico Analysis | GABA-A Receptor, 5-HT2A Receptor | Anxiolytic | nih.gov |
Role of this compound in Broadening the Understanding of Diazepine Chemistry and Biology
The this compound molecule is more than just a potential drug candidate; it is a valuable chemical tool for expanding the fundamental understanding of diazepine chemistry and biology. The 1,4-benzodiazepin-5-one framework is considered a "privileged scaffold" in drug discovery. rsc.org This designation is due to its semi-rigid, three-dimensional structure that allows for the precise spatial arrangement of various substituents, making it an ideal starting point for building diverse compound libraries.
By serving as a foundational structure, this compound enables chemists to systematically explore structure-activity relationships. Its versatile chemistry facilitates the synthesis of a wide range of derivatives, each helping to map the chemical space of biologically active diazepines. nih.govnih.govnih.gov The study of this compound and its analogs contributes significantly to the broader knowledge base, informing the design of future generations of drugs targeting the central nervous system and beyond. The exploration of this scaffold is crucial for pushing the boundaries of diazepine-based therapeutics and uncovering novel biological mechanisms.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-phenyl-1,4-diazepan-5-one, and how can purity be ensured during lab-scale synthesis?
- Methodological Answer : The compound can be synthesized via cyclization of precursors such as substituted amines or ketones under acidic or basic conditions. For example, Schmidt rearrangement of piperidin-4-ones has been used to form the diazepanone core . Purification methods like crystallization (using ethanol or acetone) and column chromatography (silica gel, chloroform/methanol gradients) are critical for achieving >95% purity. Continuous flow reactors may improve yield consistency in multi-step syntheses .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying ring substitution patterns and phenyl group orientation. X-ray crystallography provides definitive proof of stereochemistry and crystal packing, as demonstrated for analogous diazepanone derivatives . Infrared (IR) spectroscopy can confirm carbonyl (C=O) and N-H stretching vibrations.
Q. How does the phenyl substituent at position 7 influence the compound's stability under varying pH conditions?
- Methodological Answer : The electron-withdrawing nature of the phenyl group enhances resistance to hydrolysis in acidic media. Stability studies should use HPLC to monitor degradation products at pH 1–13. Buffered solutions (e.g., phosphate or acetate) at 37°C over 24–72 hours are standard for kinetic analysis .
Advanced Research Questions
Q. What computational strategies are effective in predicting the bioactive conformations of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize molecular geometry and predict electrostatic potential maps. Molecular docking (AutoDock Vina, Schrödinger Suite) against targets like GABA receptors helps identify binding modes. Compare results with experimental crystallographic data to validate computational models .
Q. How can reaction conditions be optimized to minimize diastereomer formation during diazepanone ring closure?
- Methodological Answer : Use chiral catalysts (e.g., L-proline derivatives) in asymmetric cyclization reactions. Monitor enantiomeric excess (ee) via chiral HPLC. Solvent polarity (e.g., dichloromethane vs. DMF) and temperature (0°C vs. reflux) significantly impact stereoselectivity. Factorial design experiments (2^k models) help identify critical variables .
Q. How should researchers resolve contradictions between experimental spectral data and computational predictions for substituted diazepanones?
- Methodological Answer : Cross-validate NMR chemical shifts using ab initio methods (e.g., GIAO-DFT). For discrepancies in carbonyl stretching frequencies (IR), check for solvent effects or hydrogen bonding. If X-ray data conflicts with docking poses, consider protein flexibility or solvation effects in simulations .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting this compound analogs?
- Methodological Answer : Systematically modify substituents at positions 4 (e.g., alkyl, aryl) and 5 (e.g., electron-withdrawing groups). Assess biological activity (e.g., receptor binding assays) and correlate with steric/electronic parameters (Hammett constants, logP). Use QSAR models to prioritize synthetic targets .
Q. What experimental designs are suitable for studying the compound's interactions with biological membranes?
- Methodological Answer : Langmuir monolayer assays can measure membrane penetration using phospholipid analogs. Fluorescence anisotropy (e.g., DPH probes) quantifies membrane fluidity changes. Molecular dynamics simulations (CHARMM/GROMACS) provide atomic-level insights into lipid bilayer interactions .
Data Presentation Example
| Derivative | Substituent (Position) | LogP | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| This compound | None (Parent compound) | 2.1 | 450 | |
| 4-Ethyl derivative | Ethyl (N-4) | 2.8 | 320 | |
| 3,3-Dimethyl derivative | Methyl (C-3, C-3) | 2.5 | 210 |
This table highlights how lipophilicity (LogP) and bioactivity correlate with structural modifications.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
